Butan-2-yl but-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(9)10-7(3)5-2/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJZWSUVDRWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Butan 2 Yl But 2 Enoate
Chemoenzymatic and Biocatalytic Approaches
The integration of enzymatic processes with traditional chemical synthesis offers a powerful and sustainable route to chiral molecules like butan-2-yl but-2-enoate. These methods leverage the high selectivity of enzymes to achieve specific stereochemical outcomes under mild reaction conditions.
Enzymatic Esterification and Transesterification Protocols
Enzymatic catalysis, particularly through the use of lipases, has become a cornerstone for the synthesis of flavor and fragrance esters. nih.gov Lipases are effective biocatalysts for both esterification and transesterification reactions, offering high enantio- and regioselectivity. nih.gov Commercially available immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B immobilized on an acrylic resin), are widely used due to their stability and reusability. thieme-connect.com
In the context of this compound synthesis, enzymatic esterification would involve the direct reaction of butan-2-ol with but-2-enoic acid (crotonic acid). Alternatively, enzymatic transesterification can be employed, where butan-2-ol reacts with another ester of but-2-enoic acid, such as a vinyl or ethyl ester. This approach can be advantageous as it can drive the reaction equilibrium towards the product. nih.gov
The choice of solvent, temperature, and substrate concentration are critical parameters that influence the rate and selectivity of these enzymatic reactions. Organic solvents are often used to solubilize the substrates and facilitate product recovery. The efficiency of these reactions can be further enhanced by immobilizing the lipase on various supports, which improves enzyme stability and allows for easier separation from the reaction mixture. acs.org
Table 1: Key Parameters in Lipase-Catalyzed Synthesis of Esters
| Parameter | Influence on the Reaction | Typical Conditions |
| Enzyme | Determines selectivity and activity. | Novozym 435 (CALB), Lipozyme TL IM |
| Acyl Donor | Affects reaction rate and equilibrium. | Carboxylic acid (esterification), Vinyl or alkyl ester (transesterification) |
| Solvent | Influences enzyme activity and substrate solubility. | Hexane, Toluene, Solvent-free systems |
| Temperature | Affects reaction rate and enzyme stability. | 30-60 °C |
| Water Content | Crucial for lipase activity; can affect equilibrium. | Controlled addition or removal (e.g., molecular sieves) |
Stereoselective Bioreductions of Precursors (e.g., ene-reductases)
Ene-reductases, a class of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters. nih.gov This methodology can be applied to the synthesis of chiral this compound by first preparing a precursor molecule that can be stereoselectively reduced. For instance, an achiral ester with a pro-chiral center could be synthesized and then subjected to bioreduction to introduce the desired stereochemistry.
These enzymatic reductions typically utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent, which is often regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as a sacrificial substrate). The choice of ene-reductase is critical for achieving high enantiomeric excess (ee) of the desired product.
Stereoselective and Enantioselective Synthesis
Purely chemical methods for the synthesis of this compound with high stereochemical purity rely on the use of chiral starting materials or the application of asymmetric catalytic reactions.
Synthesis from Chiral Butan-2-ol Precursors
A straightforward approach to enantiomerically enriched this compound is to start with a chiral, non-racemic precursor of butan-2-ol. Both (R)- and (S)-butan-2-ol are commercially available, providing access to either enantiomer of the final ester. The esterification of chiral butan-2-ol with but-2-enoic acid or its derivatives (e.g., crotonyl chloride or crotonic anhydride) can be achieved through standard chemical methods, such as Fischer esterification or by using coupling agents. harvard.edu
Kinetic resolution of racemic butan-2-ol is another powerful strategy to obtain enantiomerically enriched butan-2-ol. This can be effectively achieved through lipase-catalyzed esterification. For example, Novozym 435® has been successfully used for the kinetic resolution of (R,S)-2-butanol in organic media. acs.org The enzyme selectively esterifies one enantiomer at a much faster rate, leaving the unreacted enantiomer in high enantiomeric excess. The choice of acyl donor plays a significant role in the efficiency of the resolution. acs.org
Table 2: Enzymatic Kinetic Resolution of (R,S)-2-Butanol
| Acyl Donor | Biocatalyst | Solvent | Key Findings | Reference |
| Carboxylic Acids | Novozym 435® | n-Hexane | Longer chain acids gave better results. | acs.org |
| Vinyl Acetate (B1210297) | Novozym 435® | n-Hexane | Higher enantiomeric excess of the substrate (~90% ee) was achieved compared to carboxylic acids. | acs.org |
Asymmetric Construction of the But-2-enoate Moiety
Creating the chiral center within the but-2-enoate portion of the molecule through asymmetric synthesis represents a more sophisticated approach. This can be achieved through various modern synthetic methods, including catalytic asymmetric conjugate additions and asymmetric olefination reactions.
Catalytic Asymmetric Conjugate Addition: This powerful strategy involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. libretexts.org In the context of this compound, this could involve the conjugate addition of a methyl group equivalent to a suitable precursor in the presence of a chiral copper-based catalyst or an organocatalyst. beilstein-journals.orgrsc.org The chiral catalyst creates a chiral environment that directs the incoming nucleophile to one face of the double bond, leading to the formation of one enantiomer in excess.
Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for the synthesis of alkenes. wikipedia.org Asymmetric variants of this reaction have been developed that utilize chiral phosphonate (B1237965) reagents or chiral bases to induce enantioselectivity in the resulting alkene. nih.gov This could be applied to the synthesis of a chiral but-2-enoate precursor which can then be esterified with butan-2-ol.
Control of Geometric Isomerism (Z/E)
The but-2-enoate moiety can exist as two geometric isomers, (E) and (Z). Controlling the stereochemistry of the double bond is crucial for obtaining the desired isomer of this compound. The (E)-isomer, often referred to as the crotonate, is typically the more stable and common form.
The Horner-Wadsworth-Emmons (HWE) reaction generally favors the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com This selectivity arises from the thermodynamic preference for the anti-periplanar arrangement of the bulky groups in the transition state leading to the oxaphosphetane intermediate. By carefully selecting the phosphonate reagent and reaction conditions, high (E)-selectivity can often be achieved.
For the synthesis of the less stable (Z)-isomer, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed. This method utilizes phosphonates with electron-withdrawing groups and specific bases (e.g., KHMDS with 18-crown-6) to favor the kinetic pathway leading to the (Z)-alkene.
Classical Organic Synthesis Routes
Traditional laboratory and industrial synthesis of this compound relies on well-established organic reactions. The choice of route often depends on factors like cost of starting materials, desired purity, and reaction scale.
The most common direct synthesis method is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. nih.govquora.com In this case, but-2-enoic acid (also known as crotonic acid) reacts with butan-2-ol in the presence of an acid catalyst to form this compound and water.
The reaction is reversible, and its equilibrium nature necessitates strategies to drive it towards the product side to achieve high yields. masterorganicchemistry.com Optimization of this protocol involves manipulating reaction conditions based on Le Châtelier's principle. Key strategies include using an excess of one of the reactants, typically the less expensive alcohol, or the continuous removal of water from the reaction mixture. masterorganicchemistry.com The removal of water is often accomplished using a Dean-Stark apparatus, where an azeotrope of water and a solvent (like toluene) is distilled off. masterorganicchemistry.com
| Parameter | Condition | Effect on Yield/Rate | Governing Principle |
|---|---|---|---|
| Reactant Ratio | Use of excess butan-2-ol | Increases ester yield by shifting equilibrium to the right. masterorganicchemistry.com | Le Châtelier's Principle |
| Catalyst | Addition of a strong acid (e.g., H₂SO₄, TsOH) | Increases the rate of reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. quora.commasterorganicchemistry.com | Catalysis |
| Water Removal | Use of a Dean-Stark apparatus or molecular sieves | Increases ester yield by removing a product, which shifts the equilibrium toward the products. nih.govmasterorganicchemistry.com | Le Châtelier's Principle |
| Temperature | Heating the reaction mixture to reflux | Increases the reaction rate. | Arrhenius Equation |
An alternative, non-reversible route to this compound involves the use of a more reactive carboxylic acid derivative, such as an acyl halide. This pathway consists of two main steps:
Formation of the Acyl Halide : But-2-enoic acid is first converted to its corresponding acyl chloride, but-2-enoyl chloride (crotonyl chloride). nist.gov This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com
Alcoholysis : The resulting but-2-enoyl chloride is then reacted with butan-2-ol. chemguide.co.uk The alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This reaction, often referred to as alcoholysis, is a nucleophilic acyl substitution. chemguide.co.uk It is rapid and essentially irreversible because the chloride ion is an excellent leaving group, and the reaction typically produces steamy hydrogen chloride gas. chemguide.co.uk This method generally results in a higher yield than direct esterification and does not require the removal of water.
Catalysis is crucial for the efficient synthesis of esters. Both homogeneous and heterogeneous catalysts are employed in the formation of this compound.
Homogeneous Catalysis : In this mode, the catalyst is in the same phase as the reactants. The classic example is the use of strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid in Fischer esterification. nih.gov These catalysts are effective but can be difficult to separate from the product mixture, sometimes requiring neutralization and washing steps that can generate waste. More advanced homogeneous catalysts, such as certain metal complexes, have also been developed that can be more tolerant to reaction conditions like the presence of small amounts of water. nih.gov
Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers a significant advantage in that the catalyst can be easily removed by simple filtration at the end of the reaction and can often be reused. Examples of solid acid catalysts used for esterification include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated zirconia. These materials provide acidic sites on their surfaces that catalyze the reaction in a manner similar to homogeneous acids but with improved process sustainability.
Industrial-Scale Synthetic Considerations and Process Intensification
Translating the synthesis of this compound to an industrial scale requires a shift from traditional batch processing to more efficient and safer continuous manufacturing methods. This evolution is guided by the principles of process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it
For ester production, a key process intensification strategy is reactive distillation. In this process, the reaction and separation occur within the same unit. The reactor is configured as a distillation column where the esterification takes place. As the this compound is formed, it is continuously removed based on its boiling point, which drives the reaction equilibrium towards completion. This integration of reaction and separation reduces equipment size, capital costs, and energy consumption.
Another advanced approach involves the use of continuous flow reactors, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), often coupled with membrane technology. cetjournal.itnih.gov For instance, a membrane reactor could use a pervaporation membrane to selectively remove the water byproduct from the reaction zone, thus continuously shifting the equilibrium to favor ester formation. researchgate.net These continuous processes offer better control over reaction parameters, improved safety due to smaller reaction volumes, and higher throughput compared to batch operations. cetjournal.it The principles applied in the large-scale manufacturing of similar esters, like butyl acrylate, where simulated moving bed membrane reactors (PermSMBR) are used to combine reaction with multiple separation processes, demonstrate the potential for highly integrated and efficient production schemes. researchgate.netup.pt
Mechanistic Investigations of Butan 2 Yl But 2 Enoate Reactivity
Hydrolytic Transformations
The ester linkage in butan-2-yl but-2-enoate is susceptible to cleavage through hydrolysis under acidic, basic, and enzymatic conditions. Each of these pathways proceeds through distinct mechanisms, leading to the formation of but-2-enoic acid and butan-2-ol.
Kinetics and Mechanisms of Acid-Catalyzed Ester Hydrolysis
The acid-catalyzed hydrolysis of esters, including this compound, is a reversible process that follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid.
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen: This initial and rapid equilibrium step activates the carbonyl group, making the carbonyl carbon more electrophilic.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of the alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated alcohol (butan-2-ol).
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield but-2-enoic acid and regenerate the acid catalyst.
Table 1: General Kinetic Parameters for Acid-Catalyzed Hydrolysis of Structurally Similar Esters
| Ester | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |
| Ethyl Acetate (B1210297) | HCl | 25 | 2.6 x 10-4 M-1s-1 | 67.8 kJ/mol |
| Isopropyl Acetate | HCl | 25 | 1.1 x 10-4 M-1s-1 | 72.3 kJ/mol |
| sec-Butyl Acetate | HCl | 35 | -9 cm3/mol (Volume of Activation) | Not Reported |
Note: Data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate due to differing experimental conditions.
Base-Mediated Saponification Dynamics
The hydrolysis of this compound under basic conditions, known as saponification, is an irreversible process that yields butan-2-ol and the salt of but-2-enoic acid. This reaction typically proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular).
The mechanism involves two main stages:
Nucleophilic attack of hydroxide (B78521): The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Collapse of the intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the butan-2-oxide anion as the leaving group.
Proton transfer: An acid-base reaction occurs where the strongly basic butan-2-oxide anion deprotonates the but-2-enoic acid to form butan-2-ol and the but-2-enoate salt. This final step is essentially irreversible and drives the reaction to completion.
The rate of saponification is generally second order, being first order with respect to both the ester and the hydroxide ion concentration. The reaction rate is sensitive to steric hindrance in both the acyl and the alkyl portions of the ester. For sec-butyl esters, the steric bulk around the ester oxygen is greater than for primary esters, which can lead to a slower reaction rate compared to their n-butyl isomers.
Table 2: Second-Order Rate Constants for Saponification of Various Esters
| Ester | Base | Temperature (°C) | k (M-1s-1) |
| Ethyl Acetate | NaOH | 25 | 0.11 |
| n-Propyl Acetate | NaOH | 25 | 0.09 |
| Isopropyl Acetate | NaOH | 25 | 0.02 |
| n-Butyl Acetate | NaOH | 30 | 0.07 |
Note: This data is illustrative and compiled from various literature sources.
Enzymatic Hydrolysis by Esterases and Hydrolases
Esterases and lipases are biocatalysts that can efficiently hydrolyze esters under mild conditions. These enzymes often exhibit high chemo-, regio-, and enantioselectivity. The hydrolysis of this compound by these enzymes would proceed through a mechanism involving an acyl-enzyme intermediate.
The general mechanism for serine hydrolases, a common class of esterases, involves:
Acylation: The serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (butan-2-ol) and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then collapses to release the carboxylic acid (but-2-enoic acid) and regenerate the free enzyme.
The activity and selectivity of lipases and esterases are highly dependent on the substrate structure, the specific enzyme used, and the reaction conditions such as pH, temperature, and solvent. For instance, lipases generally show higher activity towards esters with longer acyl chains, while esterases are more active on esters with shorter acyl chains. The secondary nature of the alcohol moiety in this compound can also influence the rate of enzymatic hydrolysis. Studies on sec-butyl acetate have shown that it is readily hydrolyzed by esterases ca.gov.
Table 3: Examples of Lipase-Catalyzed Hydrolysis of Esters
| Ester Substrate | Enzyme | Source | Optimal pH | Optimal Temperature (°C) |
| Olive Oil | Lipase (B570770) | Candida rugosa | 7.0 | 37 |
| Tributyrin | Lipase | Rhizomucor miehei | 7.5 | 45 |
| p-Nitrophenyl butyrate | Esterase | Bacillus subtilis | 8.0 | 50 |
Note: This table provides general examples of lipase and esterase activity and is not specific to this compound.
Reactions Involving the Carbon-Carbon Double Bond
The presence of the α,β-unsaturated system in this compound makes the carbon-carbon double bond susceptible to nucleophilic attack and reduction.
Nucleophilic Conjugate Addition (Michael-type Reactions)
The carbon-carbon double bond in this compound is activated by the electron-withdrawing ester group, making the β-carbon electrophilic. This allows for nucleophilic conjugate addition, also known as a Michael-type reaction. A wide range of soft nucleophiles, such as enolates, amines, and thiols, can add to the β-carbon.
The general mechanism for the Michael addition is as follows:
Nucleophilic attack: The nucleophile adds to the β-carbon of the α,β-unsaturated ester.
Formation of an enolate intermediate: The π-electrons from the double bond are pushed onto the α-carbon, and subsequently delocalized onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated, typically by the solvent or a mild acid added during workup, to yield the final 1,4-adduct.
The choice of nucleophile and reaction conditions can influence the outcome of the reaction. For example, the addition of primary and secondary amines to α,β-unsaturated esters is a common method for the synthesis of β-amino esters.
Table 4: Examples of Michael-type Additions to α,β-Unsaturated Esters
| α,β-Unsaturated Ester | Nucleophile | Catalyst/Solvent | Product Yield (%) |
| Ethyl crotonate | Piperidine | None | >95 |
| Methyl acrylate | Benzylamine | Methanol (microwave) | 98 |
| Diethyl fumarate | Diethyl malonate | Sodium ethoxide/Ethanol | High |
Note: This data is compiled from various sources to illustrate the scope of the Michael addition.
Catalytic Hydrogenation and Reduction Pathways
The carbon-carbon double bond of this compound can be selectively reduced in the presence of the ester group through catalytic hydrogenation. This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a source of hydrogen gas.
The general pathway for catalytic hydrogenation involves the adsorption of both the ester and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond. The selectivity of the reduction (i.e., reduction of the C=C bond without affecting the C=O bond) is generally high with these catalysts under mild conditions (low temperature and pressure).
Alternatively, other reduction methods can be employed. For instance, transfer hydrogenation using a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst can also effect the reduction of the double bond. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would typically reduce both the double bond and the ester functionality.
Table 5: Conditions for Catalytic Hydrogenation of α,β-Unsaturated Esters
| Substrate | Catalyst | Hydrogen Source | Temperature (°C) | Pressure (atm) | Product | Selectivity (%) |
| Ethyl crotonate | Pd/C | H2 | 25 | 1 | Ethyl butyrate | >99 |
| Diethyl maleate | Ni | H2 | 100-150 | 100-150 | Diethyl succinate | High |
| Ethyl levulinate | Ru-based | Isopropanol | 150-200 | - | γ-Valerolactone | High |
Note: This table presents examples of hydrogenation of different α,β-unsaturated esters to illustrate typical reaction conditions.
Reactivity of the Butan-2-yl Moiety
The butan-2-yl portion of the ester is derived from the secondary alcohol, butan-2-ol. Its reactivity is centered on the secondary carbon atom, which is also a chiral center. The chemical behavior of this moiety can be understood by examining the reactions of its parent alcohol, particularly oxidation, reduction, and substitution at the chiral carbon.
Oxidation and Reduction Chemistry of the Secondary Alcohol Derivative
The ester linkage in this compound is generally stable to mild oxidizing and reducing agents that target the alcohol functionality. However, if the ester were hydrolyzed to yield butan-2-ol, this secondary alcohol would exhibit characteristic oxidation and reduction chemistry.
Oxidation: Secondary alcohols, such as butan-2-ol, can be oxidized to form ketones. organicchemistrytutor.comentermedschool.comausetute.com.au This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. passmyexams.co.uk A variety of oxidizing agents can accomplish this transformation. Strong oxidants like chromic acid (H₂CrO₄, often generated from CrO₃ and H₂SO₄ in what is known as the Jones oxidation) and potassium permanganate (B83412) (KMnO₄) are effective. libretexts.orgwikipedia.orgchemistryviews.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane can also be used to convert secondary alcohols to ketones with high efficiency. libretexts.orgwikipedia.orgchemistryviews.org The product of the oxidation of butan-2-ol is butan-2-one (also known as methyl ethyl ketone). organicchemistrytutor.com
Reduction: The reverse reaction, the reduction of a ketone to a secondary alcohol, is a fundamental transformation. The reduction of butan-2-one would yield butan-2-ol. This is typically achieved using metal hydride reagents, which act as a source of nucleophilic hydride ions (:H⁻). libretexts.orgdocbrown.info Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). pearson.comchemguide.co.ukscience-revision.co.uksavemyexams.com The mechanism is a nucleophilic addition, where the hydride ion attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.comchemguide.co.uk A subsequent protonation step, usually from the solvent (like water or alcohol) or added acid, provides the hydrogen for the hydroxyl group, completing the formation of the secondary alcohol. libretexts.orgchemguide.co.ukchemguide.co.uk
The table below outlines common reagents used for the interconversion of butan-2-ol and butan-2-one.
| Transformation | Starting Material | Product | Typical Reagents | Reaction Class |
| Oxidation | Butan-2-ol | Butan-2-one | Chromic acid (H₂CrO₄), PCC, Dess-Martin Periodinane | Oxidation |
| Reduction | Butan-2-one | Butan-2-ol | Sodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄) | Reduction (Nucleophilic Addition) |
Substitution Reactions at the Chiral Center
The secondary carbon of the butan-2-yl group is a chiral center, meaning it is attached to four different groups. wikipedia.orgstudy.comlibretexts.org Reactions occurring at this center can have significant stereochemical consequences. To undergo a nucleophilic substitution reaction, the hydroxyl group of the parent alcohol (butan-2-ol) must first be converted into a good leaving group. chemistrysteps.comivypanda.com This is typically achieved by protonation of the oxygen atom in an acidic medium, which allows it to depart as a neutral water molecule. pearson.comchemistrysteps.comivypanda.com
Once the alcohol is protonated, substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.
Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.commasterorganicchemistry.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. chegg.com For a secondary substrate like the protonated butan-2-ol, the Sₙ2 pathway is favored by strong nucleophiles and polar aprotic solvents. ivypanda.comyoutube.com
Sₙ1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a planar carbocation intermediate. ncert.nic.inmasterorganicchemistry.com The nucleophile can then attack this intermediate from either face with roughly equal probability. blogspot.com For a chiral starting material, this leads to a mixture of enantiomers, a process known as racemization. pearson.comblogspot.com However, for secondary systems like butan-2-ol, the departing leaving group can partially shield one face of the forming carbocation, often resulting in more inversion than retention of configuration. pearson.com The Sₙ1 pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. ncert.nic.inyoutube.com
The choice between these two mechanistic pathways for a secondary system is highly dependent on the specific reaction conditions.
| Mechanism | Rate Determining Step | Intermediate | Stereochemical Outcome | Favored by |
| Sₙ2 | Bimolecular (Substrate and Nucleophile) | Transition State | Inversion of configuration | Strong nucleophiles, Polar aprotic solvents |
| Sₙ1 | Unimolecular (Substrate only) | Planar Carbocation | Racemization (often with excess inversion) | Weak nucleophiles, Polar protic solvents |
Stereochemical Aspects and Chiral Recognition of Butan 2 Yl But 2 Enoate
Configurational Isomerism of the Butan-2-yl Moiety (R/S Enantiomers)
The source of configurational isomerism in butan-2-yl but-2-enoate lies within the butan-2-yl portion of the molecule. The second carbon atom of this sec-butyl group is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the oxygen atom of the ester linkage. This carbon atom is therefore a stereocenter, or chiral center, making the butan-2-yl moiety capable of existing as two non-superimposable mirror images known as enantiomers.
These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules. By assigning priorities to the groups attached to the chiral center based on atomic number, the absolute configuration can be determined.
CIP Priority Assignment for the Butan-2-yl Moiety:
-O- (ester oxygen): Highest priority (atomic number of O is 8)
-CH2CH3 (ethyl group): Second highest priority
-CH3 (methyl group): Third highest priority
-H (hydrogen atom): Lowest priority (atomic number of H is 1)
When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the configuration is assigned as:
(R)-butan-2-yl but-2-enoate: If the sequence from the highest to the lowest priority group (1 to 3) proceeds in a clockwise direction.
(S)-butan-2-yl but-2-enoate: If the sequence proceeds in a counter-clockwise direction.
Enantiomers share identical physical properties such as boiling point, density, and refractive index, making them difficult to separate by traditional methods like fractional distillation. doubtnut.com However, they differ in their interaction with plane-polarized light, with one enantiomer rotating it to the right (dextrorotatory, +) and the other to the left (levorotatory, -). Crucially, they can also exhibit different reactivity and recognition in chiral environments.
| Property | (R)-butan-2-yl but-2-enoate | (S)-butan-2-yl but-2-enoate |
| Absolute Configuration | R (Rectus) | S (Sinister) |
| Mirror Image Relationship | Non-superimposable mirror image of the (S)-enantiomer | Non-superimposable mirror image of the (R)-enantiomer |
| Optical Activity | Rotates plane-polarized light in one direction (e.g., +) | Rotates plane-polarized light in the opposite direction (e.g., -) |
| Physical Properties (Boiling Point, etc.) | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |
| Interaction with Chiral Environments | Different from the (S)-enantiomer | Different from the (R)-enantiomer |
Geometric Isomerism of the But-2-enoate Moiety (E/Z Diastereomers)
The but-2-enoate (or crotonate) portion of the molecule contains a carbon-carbon double bond between the second and third carbon atoms. Due to the restricted rotation around this double bond, the substituents on these carbons can be arranged in different spatial orientations, leading to geometric isomerism. This type of isomerism is a form of diastereomerism.
The two geometric isomers are designated using the E/Z notation, which is also based on the Cahn-Ingold-Prelog priority rules applied to the substituents on each carbon of the double bond.
CIP Priority Assignment for the But-2-enoate Moiety:
On C2: The carbonyl group (-C(=O)O-) has a higher priority than the methyl group (-CH3).
On C3: The methyl group (-CH3) has a higher priority than the hydrogen atom (-H).
The isomers are then defined as:
(E)-but-2-enoate: The isomer where the two higher-priority groups (the carbonyl group on C2 and the methyl group on C3) are on opposite sides of the double bond. The "E" stands for entgegen, the German word for "opposite". This is also commonly known as the trans isomer. The IUPAC name for the common form of this ester is butan-2-yl (E)-but-2-enoate. nih.govchemspider.com
(Z)-but-2-enoate: The isomer where the two higher-priority groups are on the same side of the double bond. The "Z" stands for zusammen, the German word for "together". This is also known as the cis isomer.
Unlike enantiomers, E/Z diastereomers have different physical and chemical properties, including boiling points, melting points, and stability. Generally, the E (trans) isomer is more stable than the Z (cis) isomer due to reduced steric strain between the substituent groups.
| Isomer | Configuration Name | Arrangement of High-Priority Groups | Common Name | Relative Stability |
| (E)-but-2-enoate | E (entgegen) | Opposite sides | trans-crotonate | More stable |
| (Z)-but-2-enoate | Z (zusammen) | Same side | cis-crotonate | Less stable |
Combining both configurational and geometric isomerism, there are four distinct stereoisomers of this compound:
(R)-butan-2-yl (E)-but-2-enoate
(S)-butan-2-yl (E)-but-2-enoate
(R)-butan-2-yl (Z)-but-2-enoate
(S)-butan-2-yl (Z)-but-2-enoate
Diastereoselective Synthesis and Chromatographic Separation of Isomers
The standard synthesis of this compound, such as the Fischer esterification of but-2-enoic acid with butan-2-ol, is typically not diastereoselective. orgsyn.org If racemic butan-2-ol and the more stable (E)-but-2-enoic acid are used, the reaction will produce an equal mixture of the two enantiomers: (R)-butan-2-yl (E)-but-2-enoate and (S)-butan-2-yl (E)-but-2-enoate. Synthesizing a specific diastereomer would require using an enantiomerically pure starting material, for example, pure (R)-butan-2-ol, to produce only the (R)-ester.
Given the formation of mixtures, chromatographic separation is essential for isolating the individual stereoisomers. Because enantiomers have identical physical properties, standard chromatographic techniques are ineffective. However, the separation of these stereoisomers can be achieved using chiral chromatography, most notably chiral gas chromatography (GC). chromatographyonline.comresearchgate.netnih.gov
This technique employs a chiral stationary phase (CSP) that interacts differently with each stereoisomer. The transient diastereomeric complexes formed between the analyte isomers and the chiral selector of the stationary phase have different stabilities, leading to different retention times and thus enabling separation. uni-muenchen.deazom.com
For esters like this compound, cyclodextrin-based CSPs are particularly effective. chromatographyonline.comresearchgate.net Studies on the separation of enantiomers of sec-butyl carboxylicates have shown that permethylated β-cyclodextrin columns can successfully resolve these chiral compounds. researchgate.net The separation is an enthalpy-driven process, and the degree of separation is influenced by factors such as the structure of the ester and the column temperature. researchgate.net
| Technique | Principle | Application to this compound |
| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. | Not typically achieved in standard esterification. Requires enantiopure starting materials. |
| Chiral Gas Chromatography (GC) | Differential interaction of stereoisomers with a chiral stationary phase (CSP). | Highly effective for separating all four stereoisomers. Cyclodextrin-based CSPs are commonly used. |
Stereochemical Stability and Chiral Inversion Pathways
The stereochemical stability of this compound varies for its two stereogenic elements.
But-2-enoate Moiety: The E/Z configuration of the double bond is generally stable under normal conditions. Inversion between the E and Z isomers does not occur spontaneously as it requires breaking the π-bond, which has a significant energy barrier. This isomerization can typically only be induced under specific conditions, such as photochemical excitation or through specific catalytic pathways.
Butan-2-yl Moiety: The chiral center in the butan-2-yl group can be susceptible to chiral inversion or racemization under certain conditions. Racemization is the process where one enantiomer converts into an equal mixture of both enantiomers, leading to a loss of optical activity. pearson.com For a secondary alcohol like butan-2-ol, this process can be facilitated by dilute acids. pearson.com The mechanism involves the protonation of the hydroxyl group, which then leaves as a water molecule to form a planar, achiral carbocation intermediate. The subsequent attack by a nucleophile (like water or the carboxylate) can occur from either side of the plane with equal probability, leading to a racemic mixture. pearson.com
A similar acid-catalyzed pathway could lead to the racemization of the chiral center in this compound, particularly during its synthesis or under acidic processing conditions. In contrast, under basic conditions, racemization is less likely to occur. pearson.com Chiral inversion can also be mediated by enzymes in biological systems, a process observed for other chiral molecules like certain NSAIDs, though this is specific to the biological context. wikipedia.org
Influence of Stereoisomerism on Chemical Interactions and Recognition Processes
The different three-dimensional structures of the stereoisomers of this compound directly influence how they interact with other chiral molecules or environments. This phenomenon, known as chiral recognition, is the basis for their chromatographic separation and their varied biological activities.
Chiral Chromatography: As discussed, the separation of stereoisomers on a chiral stationary phase is a direct result of chiral recognition. uni-muenchen.deazom.com Molecular modeling studies on the interaction between sec-butyl esters and cyclodextrin phases have shown that different partial inclusion complexes are formed for each enantiomer. researchgate.net For instance, the stabilization energy of the complex formed between (R)-sec-butyl acetate (B1210297) and a permethylated-β-cyclodextrin (PMBCD) was found to be lower (more stable) than that of the (S)-enantiomer, corresponding to the experimental observation that the (R)-enantiomer is retained longer on the column. researchgate.net This demonstrates that subtle differences in spatial arrangement lead to significant differences in intermolecular interactions and thermodynamic stability of the diastereomeric complexes.
Biological Activity: In biological systems, which are inherently chiral (composed of L-amino acids and D-sugars), stereoisomers often exhibit markedly different effects. Receptors, enzymes, and other biological targets can distinguish between stereoisomers, leading to one isomer being active while another is less active or inactive. Research on related compounds has demonstrated this principle clearly. For example, esters synthesized from the separate R- and S-enantiomers of butan-2-ol have been investigated as sex attractants for certain insect species. redalyc.org The biological activity of these compounds was found to be highly dependent on the specific stereoisomer used, proving that the insect's olfactory receptors can differentiate between the chiral forms. redalyc.org This highlights how stereoisomerism is a critical factor in molecular recognition processes in nature.
Advanced Spectroscopic and Chromatographic Characterization of Butan 2 Yl But 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of proton and carbon environments in butan-2-yl but-2-enoate.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons.
But-2-enoate Moiety: The vinyl protons of the crotonate group exhibit characteristic chemical shifts in the olefinic region (typically 5.5-7.5 ppm). The proton on C3 (H-3) is expected to appear as a doublet of quartets due to coupling with both the H-2 proton and the C4 methyl protons. The proton on C2 (H-2) would likely appear as a doublet. The methyl group protons (H-4) would resonate further upfield as a doublet.
Butan-2-yl Moiety: The proton on the ester-linked carbon (H-1') is the most deshielded in this fragment and would appear as a sextet. The adjacent methylene protons (H-2') would be diastereotopic and appear as a complex multiplet, while the two methyl groups (H-3' and H-4') would show distinct signals, likely a doublet and a triplet, respectively.
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's electronic environment.
The carbonyl carbon (C=O) of the ester is the most downfield signal, typically appearing in the 165-175 ppm region.
The olefinic carbons (C2 and C3) resonate in the 120-145 ppm range.
The oxygen-linked methine carbon of the sec-butyl group (C-1') is found around 70 ppm.
The remaining aliphatic carbons of the sec-butyl and crotonate moieties appear in the upfield region of the spectrum (10-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | - | ~166 |
| C2 | ~5.8 | Doublet (d) | ~122 |
| C3 | ~6.9 | Doublet of Quartets (dq) | ~144 |
| C4 | ~1.8 | Doublet (d) | ~18 |
| C1' | ~4.8 | Sextet | ~72 |
| C2' | ~1.6 | Multiplet (m) | ~29 |
| C3' | ~1.2 | Doublet (d) | ~19 |
| C4' | ~0.9 | Triplet (t) | ~10 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the connectivity within the but-2-enoate and butan-2-yl fragments. For instance, a cross-peak would be expected between the olefinic H-2 and H-3 protons, as well as between H-1' and both H-2' and H-3' of the sec-butyl group. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. magritek.com This technique is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the carbon signal at ~72 ppm would show a correlation to the proton signal at ~4.8 ppm, confirming the assignment of C1' and H-1'.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. HMBC is vital for connecting the different fragments of the molecule. A key correlation would be observed between the H-1' proton of the sec-butyl group and the C1 carbonyl carbon of the but-2-enoate group, unequivocally establishing the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry. For this compound, which is typically synthesized as the (E)-isomer (trans-crotonate), NOESY could confirm the trans configuration of the double bond through the absence of a strong correlation between the H-2 and H-4 protons.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₁₄O₂), the calculated exact mass is 142.0994 Da. nih.gov HRMS would be able to confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Information
In tandem mass spectrometry (MS/MS), a specific ion (a precursor ion, often the molecular ion [M]⁺) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. nih.govchemicalbook.com The molecular ion peak ([C₈H₁₄O₂]⁺˙) at m/z = 142 is expected but may be of low intensity. Common fragmentation pathways for esters include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
Loss of the Alkoxy Group: Cleavage of the C-O bond, resulting in the loss of the butoxy radical.
The major observed fragments for this compound include ions at m/z = 87, 69, and 41. nih.gov
m/z = 69: This prominent peak corresponds to the crotonyl cation, [CH₃CH=CHCO]⁺, formed by the loss of the butan-2-oxy radical.
m/z = 87: This ion likely arises from a McLafferty rearrangement, resulting in the loss of a propene molecule (C₃H₆) from the molecular ion.
m/z = 57: Corresponds to the sec-butyl cation, [C₄H₉]⁺.
m/z = 41: This fragment can be attributed to the allyl cation, [C₃H₅]⁺, often formed from further fragmentation.
Table 2: Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 142 | Molecular Ion | [C₈H₁₄O₂]⁺˙ |
| 87 | [M - C₃H₆]⁺˙ (McLafferty Rearrangement) | [C₅H₈O₂]⁺˙ |
| 69 | Crotonyl Cation | [C₄H₅O]⁺ |
| 57 | sec-Butyl Cation | [C₄H₉]⁺ |
| 41 | Allyl Cation | [C₃H₅]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound. guidechem.comchemicalbook.com
The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and alkene functional groups.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
C=C Stretch: The carbon-carbon double bond of the butenoate moiety will show a stretching vibration around 1650 cm⁻¹.
C-O Stretch: Two distinct C-O stretching vibrations are expected for the ester group, typically in the 1150-1300 cm⁻¹ region.
=C-H Bending: The out-of-plane bending of the vinyl C-H bonds in the trans-alkene is expected to produce a strong band around 965 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the C=C double bond stretch is typically a strong and sharp signal, making it easy to identify.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch | sp³ C-H (Alkyl) | 2850-3000 | Medium-Strong |
| C=O Stretch | Ester Carbonyl | 1720-1740 | Strong |
| C=C Stretch | Alkene | ~1650 | Medium |
| C-O Stretch | Ester (C-O-C) | 1150-1300 | Strong |
| =C-H Bend | trans-Alkene | ~965 | Strong |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity, Isomer Separation, and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques essential for the quality control of this compound, a compound that may be used as a fragrance component. gcms.czresearchgate.netgcms.cz These methods are instrumental in determining the purity of the compound, separating its geometric isomers, and quantifying its concentration in various mixtures.
Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a preferred method for analyzing volatile compounds like esters. researchgate.netdigitallibrary.co.in It excels in separating compounds based on their boiling points and interactions with the stationary phase. sigmaaldrich.com For this compound, GC-FID can be employed to assess purity by detecting and quantifying any residual starting materials, byproducts from synthesis, or degradation products. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. scielo.brnih.gov Furthermore, GC is highly effective in separating the (E) and (Z)-geometric isomers of the but-2-enoate moiety, which are likely to have slightly different retention times on a suitable capillary column.
High-Performance Liquid Chromatography is a complementary technique that separates compounds based on their polarity and interaction with the stationary and mobile phases. nih.gov While less common for highly volatile compounds, reversed-phase HPLC can be used for the purity analysis of esters. researchgate.net It is particularly useful for analyzing less volatile impurities or for samples in complex matrices. The separation of cis and trans isomers of similar compounds, such as 2-butene-1,4-diol, has been successfully achieved using HPLC, suggesting its applicability for the geometric isomers of this compound. nih.gov
Table 1: Illustrative GC-FID Conditions for Purity Analysis and Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector (FID) Temp. | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injection Mode | Split (e.g., 50:1) |
This interactive table provides typical starting conditions for the GC analysis of esters. Users can adjust parameters to optimize separation.
Table 2: Representative HPLC Conditions for Purity Determination
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temperature | 30 °C |
This interactive table outlines a general-purpose reversed-phase HPLC method suitable for ester analysis.
Chiral Chromatography (GC-FID, HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination
This compound possesses two sources of stereoisomerism: a chiral center at the second carbon of the butan-2-yl group and geometric isomerism ((E)/(Z)) at the double bond of the but-2-enoate group. This results in the potential for four stereoisomers: (R, E), (S, E), (R, Z), and (S, Z). The pairs (R, E) and (S, E) are enantiomers, as are the (R, Z) and (S, Z) pairs. The relationship between an (E) isomer and a (Z) isomer (e.g., between (R, E) and (R, Z)) is diastereomeric. libretexts.org Chiral chromatography is the definitive technique for separating these stereoisomers and determining the enantiomeric excess (ee) and diastereomeric ratio (dr). nih.govphenomenex.com
Chiral Gas Chromatography is a highly effective method for the enantiomeric separation of volatile chiral compounds, including esters with chiral alcohol moieties like sec-butanol. researchgate.netgcms.cz This is typically achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives. researchgate.netresearchgate.net The different enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different retention times and allowing for their separation and quantification. researchgate.net For this compound, a chiral GC column can separate the (R) and (S) enantiomers for both the (E) and (Z) diastereomers.
Chiral High-Performance Liquid Chromatography is another powerful tool for stereoisomer analysis and can be used for both analytical and preparative-scale separations. phenomenex.comnih.gov Polysaccharide-based chiral stationary phases are widely used and can separate a broad range of chiral compounds. phenomenex.com By selecting the appropriate chiral column and mobile phase (often a mixture of alkanes and alcohols), the four stereoisomers of this compound can be resolved. nih.govaocs.org The separation of diastereomers is often achievable on standard achiral columns, but the separation of the enantiomeric pairs requires a chiral environment. nih.gov
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. Similarly, the diastereomeric ratio is determined by comparing the sum of the peak areas for one diastereomer pair to the other.
Table 3: Example Chiral GC Conditions for Enantiomeric Separation of sec-Butyl Esters
| Parameter | Condition |
|---|---|
| Column | Chiral capillary column (e.g., Cyclodex-B, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 220 °C |
| Detector (FID) Temp. | 250 °C |
| Carrier Gas | Hydrogen |
| Oven Program | Isothermal at 80 °C |
This interactive table presents typical conditions for the chiral GC separation of esters containing a sec-butyl group, based on published methods for analogous compounds. researchgate.net
Table 4: Representative Chiral HPLC Conditions for Stereoisomer Resolution
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm) |
| Mobile Phase | Hexane / 2-Propanol (95:5 v/v) |
| Flow Rate | 0.5 mL/min |
| Detector | UV at 215 nm |
| Column Temperature | 25 °C |
This interactive table provides a starting point for developing a chiral HPLC method for separating the stereoisomers of butenoate esters. nih.govresearchgate.net
Computational and Theoretical Chemistry of Butan 2 Yl But 2 Enoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and energetic properties of organic compounds. However, specific DFT studies on Butan-2-yl but-2-enoate are not found in the available literature.
Electronic Structure and Energetic Properties (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
Currently, there are no published studies that report the calculated HOMO-LUMO gap or other specific electronic properties for this compound. Such a study would typically involve geometry optimization of the molecule's structure followed by electronic structure calculations using a selected DFT functional and basis set.
Table 1: Hypothetical Electronic Properties of this compound (Data Not Available)
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
| Ionization Potential | Data not available |
Conformational Analysis and Rotational Barriers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, this analysis would identify the most stable conformers and the energy barriers for rotation between them. This information is vital for understanding the molecule's shape and how it interacts with other molecules.
A computational study on the conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the dihedral angles of the key single bonds. However, no such analysis or data on its rotational barriers has been published.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway, and calculate the activation energies. This provides deep insights into the feasibility and kinetics of a reaction.
For this compound, computational studies could predict the mechanisms of reactions such as hydrolysis, hydrogenation, or polymerization. Such studies would involve locating the transition state structures and calculating their energies. At present, the scientific literature lacks specific computational predictions of reaction mechanisms or transition state analyses for this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a compound and to understand the relationship between its structure and its spectroscopic features.
While experimental spectroscopic data for this compound may exist in various databases, there are no available computational studies that have predicted its spectroscopic properties and correlated them with experimental findings. Such a study would typically use methods like DFT to calculate vibrational frequencies (for IR spectra) and chemical shifts (for NMR spectra).
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Data Not Available)
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the behavior of a substance in the liquid or solid state, including its transport properties and intermolecular interactions.
For this compound, MD simulations could be used to study its behavior as a pure liquid or in a solution. This would yield insights into properties like density, viscosity, and diffusion coefficients, as well as the nature of the intermolecular forces at play. However, there are no published molecular dynamics simulation studies specifically focused on this compound.
Biochemical and Environmental Transformations of Butan 2 Yl But 2 Enoate
Enzymatic Biotransformations in Non-Mammalian Systems
The transformation of butan-2-yl but-2-enoate by microbial systems is an area where direct research is not extensively documented. However, the principles of microbial enzymology allow for a strong inferential understanding of the processes involved.
Microbial enzymes, particularly carboxylesterases (EC 3.1.1.1), are central to the biotransformation of esters like this compound. frontiersin.orgoup.commdpi.com These enzymes catalyze the hydrolysis of ester bonds, a reaction that is fundamental to the metabolism and detoxification of a wide array of compounds. nih.gov
The catalytic mechanism of most microbial esterases involves a catalytic triad (B1167595) typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate) residue within the active site. oup.commdpi.comnih.gov The hydrolysis of an ester by such an enzyme proceeds through a two-step process:
Acylation: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate that is stabilized by an "oxyanion hole" in the enzyme's active site. mdpi.com The alcohol moiety (butan-2-ol) is then released, leaving an acyl-enzyme intermediate. oup.com
Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate, which then collapses to release the carboxylic acid (but-2-enoic acid) and regenerate the free enzyme. mdpi.com
The substrate specificity of microbial esterases is influenced by the size and shape of the active site pocket. nih.gov Esterases are generally distinguished from lipases by their preference for substrates with shorter-chain fatty acids (typically less than 10 carbon atoms). nih.gov Given that this compound is formed from C4 precursors, it falls well within the substrate range of typical microbial esterases. mdpi.com The steric hindrance of the sec-butyl group compared to a primary alcohol may influence the rate of hydrolysis, a factor determined by the specific topology of an individual enzyme's active site. bangor.ac.uk
While no studies have specifically tested the substrate specificity of microbial enzymes for this compound, research on esterases from various microorganisms, including thermophilic fungi and bacteria, has demonstrated their ability to hydrolyze a range of short-chain esters. nih.govresearchgate.net For instance, esterases from Lactobacillus casei have shown high activity towards C6 and C8 p-nitrophenyl esters, indicating a capacity to process molecules of similar size to this compound. researchgate.netnih.gov
| Enzyme Class | Typical Substrates | Relevance to this compound |
|---|---|---|
| Carboxylesterases (EC 3.1.1.1) | Short-chain fatty acid esters (≤C12) | Likely substrate due to its C8 structure. |
| Alcohol Acyltransferases (AATs) | Alcohols and Acyl-CoAs | Involved in the synthesis rather than degradation. |
In microorganisms, the formation of esters is a key part of the biosynthesis of flavor and aroma compounds. nih.govbohrium.com The primary route for ester biosynthesis is the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, a reaction catalyzed by alcohol acyltransferases (AATs). nih.govresearchgate.net
The biocatalytic pathway for the synthesis of this compound in a microorganism would likely involve:
Precursor Formation: The generation of butan-2-ol and but-2-enoyl-CoA from primary metabolic pathways. Butan-2-ol can be derived from amino acid metabolism, while but-2-enoyl-CoA is an intermediate in fatty acid metabolism.
Esterification: The transfer of the but-2-enoyl group from but-2-enoyl-CoA to butan-2-ol, catalyzed by an AAT.
Alternatively, under conditions of high substrate concentration and low water activity, carboxylesterases can catalyze the reverse reaction of hydrolysis, leading to ester synthesis. researchgate.net
Natural Occurrence and Biosynthetic Pathways in Biological Matrices (excluding human sensory data)
The occurrence of this compound in the natural world appears to be rare, with limited specific identifications in scientific literature. While a vast number of volatile esters are known to be produced by plants and contribute to their aroma, this compound is not commonly reported. mpg.denih.govresearchgate.net Many plant volatilomes are dominated by esters of more common alcohols like ethanol, hexanol, and benzyl (B1604629) alcohol, and acids such as acetic acid and benzoic acid. redalyc.orgnih.gov
The analysis of volatile compounds in various fruits and flowers has led to the identification of numerous butenoate esters, but typically with different alcohol moieties. redalyc.org The absence of widespread reporting of this compound suggests that its biosynthesis may be specific to certain species or occur under particular physiological conditions that have not been extensively studied.
In plants, the biosynthesis of volatile esters also relies on the availability of alcohol and acyl-CoA precursors, with the final condensation step catalyzed by AATs. ebrary.netlongdom.org
The proposed biosynthetic pathway for this compound in a plant matrix would be analogous to that in microorganisms:
Precursors: Butan-2-ol and but-2-enoyl-CoA. The alcohol can be formed from the catabolism of amino acids, while but-2-enoyl-CoA is an intermediate in the β-oxidation of fatty acids. frontiersin.org
Enzymatic Reaction: An AAT would catalyze the transfer of the but-2-enoyl moiety from its CoA-activated form to butan-2-ol.
The biosynthesis of both precursors is linked to primary metabolic pathways that are ubiquitous in plants. The specificity of the AATs present in a particular plant species would ultimately determine whether this compound is produced. nih.gov
| Precursor | Metabolic Origin |
|---|---|
| Butan-2-ol | Amino acid catabolism (e.g., from isoleucine) |
| But-2-enoyl-CoA | Fatty acid β-oxidation |
Environmental Fate and Degradation Pathways
The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes. As a volatile organic compound (VOC), its distribution and persistence in the environment will be influenced by its physicochemical properties. jst.go.jpepa.gov
Biotic Degradation: The primary biotic degradation pathway for this compound in soil and water is expected to be hydrolysis by microbial esterases. nih.govwikipedia.org This process would break the ester bond to form butan-2-ol and but-2-enoic acid. Both of these products are readily biodegradable by a wide range of microorganisms, entering central metabolic pathways to be used as carbon and energy sources. The presence of a double bond in the but-2-enoate moiety makes it susceptible to further microbial metabolism. rivm.nl
Abiotic Degradation: In the atmosphere, this compound is likely to be degraded through several abiotic processes: researchgate.net
Photolysis: Direct degradation by sunlight is possible, although the ester functional group does not strongly absorb solar radiation at tropospheric wavelengths.
Reaction with Hydroxyl Radicals (•OH): This is expected to be the dominant atmospheric degradation pathway. researchgate.netresearchgate.net The hydroxyl radical can react by addition to the carbon-carbon double bond or by abstracting a hydrogen atom from the alkyl chains. The reaction with the double bond is typically faster for unsaturated compounds. researchgate.net
Reaction with Ozone (O3): The carbon-carbon double bond in the but-2-enoate portion of the molecule will be susceptible to attack by ozone, leading to the formation of ozonides that subsequently decompose into smaller, oxygenated products. nih.gov
Reaction with Nitrate (B79036) Radicals (NO3): During the nighttime, nitrate radicals can also contribute to the degradation of unsaturated VOCs.
The products of these atmospheric reactions are typically smaller, more oxidized compounds such as aldehydes, ketones, and organic acids, which can be further degraded or removed from the atmosphere through wet and dry deposition. mdpi.com The atmospheric lifetime of this compound will be relatively short due to these rapid degradation processes.
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For this compound, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the bond. This reaction breaks the ester down into its constituent alcohol and carboxylic acid, which are butan-2-ol and but-2-enoic acid (crotonic acid), respectively. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can occur under neutral, acidic, or basic conditions, with the rate typically being slowest at a neutral pH and increasing under acidic or, more significantly, alkaline conditions. While the abiotic hydrolysis of some esters can be a slow process, it is a significant long-term degradation pathway in aqueous environments.
| Abiotic Degradation Process | Description | Primary Products | Influencing Factors |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | Butan-2-ol and But-2-enoic acid | pH, Temperature |
| Photolysis | Degradation by light energy (UV radiation). | Potential for various smaller organic molecules. | Light intensity, Presence of photosensitizers |
Microbial Biodegradation Mechanisms and Metabolite Profiling
Microbial biodegradation is often the most significant pathway for the environmental removal of organic esters like this compound. A wide variety of microorganisms, including bacteria and fungi, possess enzymes capable of breaking down these compounds.
The initial step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester bond by esterases or lipases. This process is analogous to abiotic hydrolysis and yields butan-2-ol and but-2-enoic acid. This enzymatic cleavage is a common strategy employed by microorganisms to break down complex organic molecules into simpler, more easily assimilable substances. Studies on other esters, such as phthalates, have shown that the initial hydrolysis is a key step in their biodegradation. nih.govnih.gov
Following the initial hydrolysis, the resulting metabolites, butan-2-ol and but-2-enoic acid, are further metabolized by the microorganisms through separate pathways.
Metabolism of Butan-2-ol: Butan-2-ol, a secondary alcohol, can be oxidized by microbial alcohol dehydrogenases to form butan-2-one (methyl ethyl ketone). Butan-2-one can then be further metabolized through various pathways, ultimately leading to its conversion into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and biomass synthesis.
Metabolism of But-2-enoic Acid (Crotonic Acid): But-2-enoic acid is a short-chain unsaturated fatty acid. Its biodegradation has been studied in several bacteria. The typical pathway for crotonate degradation involves its activation to crotonyl-CoA. researchgate.net From there, it enters the fatty acid beta-oxidation pathway. In this pathway, crotonyl-CoA is hydrated to 3-hydroxybutyryl-CoA, which is then oxidized to acetoacetyl-CoA. Finally, acetoacetyl-CoA is cleaved by a thiolase to yield two molecules of acetyl-CoA, which can then enter the TCA cycle.
| Metabolic Step | Enzyme Class | Substrate | Product(s) |
| Initial Hydrolysis | Esterase / Lipase (B570770) | This compound | Butan-2-ol and But-2-enoic acid |
| Alcohol Oxidation | Alcohol Dehydrogenase | Butan-2-ol | Butan-2-one |
| Acid Activation | Acyl-CoA Synthetase | But-2-enoic acid | Crotonyl-CoA |
| Fatty Acid Beta-Oxidation | Various | Crotonyl-CoA | Acetyl-CoA |
Applications in Advanced Chemical Synthesis and Materials Science
Butan-2-yl but-2-enoate as a Chiral Building Block in Organic Synthesis
The enantiomers of butan-2-ol, from which this compound is derived, can serve as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While specific research on this compound as a chiral building block is limited, the principles of using chiral esters are well-established in organic synthesis.
Precursor to Enantiomerically Pure Alcohols and Carboxylic Acids
In principle, the hydrolysis of an enantiomerically pure form of this compound would yield enantiomerically pure butan-2-ol and but-2-enoic acid. This process, however, is more relevant for the resolution of racemic butan-2-ol or but-2-enoic acid rather than using the ester as a primary source for these chiral molecules. A more common strategy involves using a chiral alcohol, like enantiomerically pure butan-2-ol, to esterify a prochiral carboxylic acid, enabling diastereoselective reactions on the acid part. Subsequent removal of the chiral auxiliary would then furnish an enantiomerically enriched carboxylic acid.
Role in the Synthesis of Complex Natural Product Analogues
The but-2-enoate (or crotonate) structural motif is present in various natural products. Chiral butenoate derivatives can be valuable intermediates in the synthesis of analogues of these natural products. While direct applications of this compound in the total synthesis of complex natural products are not prominently documented in the literature, the general utility of chiral esters in such syntheses is a cornerstone of modern organic chemistry. For instance, diastereoselective additions to the double bond of a chiral but-2-enoate ester could be employed to set stereocenters that are crucial for the biological activity of a target molecule. The chiral butan-2-yl group could influence the facial selectivity of the approaching reagent, leading to the preferential formation of one diastereomer.
Polymerization Chemistry and Monomer Reactivity
The reactivity of this compound in polymerization is dictated by its α,β-unsaturated ester functionality. This class of monomers, which includes crotonates, is known for its distinct polymerization behavior.
Free Radical Polymerization of But-2-enoate Derivatives
The free-radical homopolymerization of but-2-enoate esters is generally challenging. The steric hindrance caused by the methyl group on the double bond significantly impedes the propagation step of the polymerization process. This results in a low polymerization rate and typically leads to the formation of only low molecular weight oligomers. The radical formed on the α-carbon is sterically hindered, making the addition of subsequent monomer units difficult.
Copolymerization Studies with Other Monomers
While homopolymerization is unfavorable, but-2-enoate derivatives can undergo free-radical copolymerization with other vinyl monomers. These studies are crucial for understanding the reactivity of the but-2-enoate monomer and for designing copolymers with specific properties. The copolymerization behavior is often described by reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.
For instance, studies on the copolymerization of butyl crotonate (an isomer of this compound) with 2-methylen-1,3-dioxepane (MDO) have shown a strong tendency towards the formation of alternating copolymers. The reactivity ratios for this system were determined to be rBCr = 0.017 and rMDO = 0.105, both being less than one, which is characteristic of alternating copolymerization. This suggests that the growing polymer chain, regardless of its terminal monomer unit, preferentially adds the other monomer.
Table 1: Reactivity Ratios for the Copolymerization of Butyl Crotonate (BCr) and 2-Methylen-1,3-dioxepane (MDO)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| Butyl Crotonate | 2-Methylen-1,3-dioxepane | 0.017 | 0.105 | 0.001785 | Alternating |
This alternating behavior can be exploited to incorporate the but-2-enoate structure into polymer backbones, potentially introducing properties such as degradability, especially when copolymerized with monomers like MDO that introduce cleavable linkages.
Green Chemistry and Sustainable Production Methodologies in Butenoate Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of butenoate esters can be approached from a green chemistry perspective through various strategies.
One of the key areas of green chemistry is the use of biocatalysts, such as enzymes. Lipases are particularly effective for esterification reactions. The enzymatic synthesis of butenoate esters can be carried out under mild reaction conditions, often without the need for organic solvents, which reduces the environmental impact. This method offers high selectivity and can be used to produce enantiomerically pure esters if a chiral alcohol or a prochiral alcohol with a suitable enzyme is used.
Another important aspect is the use of renewable feedstocks. But-2-enoic acid can potentially be derived from biomass, offering a more sustainable alternative to petroleum-based starting materials. Research into the microbial production of crotonic acid (but-2-enoic acid) is ongoing and could provide a green route to this key precursor.
Furthermore, process intensification techniques, such as reactive distillation, can be employed to improve the efficiency of the esterification reaction. In reactive distillation, the reaction and separation of products occur simultaneously in a single unit, which can lead to higher conversions, reduced energy consumption, and a smaller process footprint.
Table 2: Comparison of Synthesis Methods for Butenoate Esters
| Method | Catalyst | Solvent | Conditions | Advantages | Disadvantages |
| Conventional Esterification | Strong Acid (e.g., H₂SO₄) | Organic (e.g., Toluene) | High Temperature, Reflux | High Yield | Harsh conditions, use of hazardous acids and solvents, byproduct formation |
| Enzymatic Esterification | Lipase (B570770) | Solvent-free or Green Solvent | Mild Temperature | High selectivity, mild conditions, environmentally friendly | Slower reaction rates, enzyme cost and stability |
| Reactive Distillation | Solid Acid Catalyst | None (Reactants as solvent) | Moderate Temperature | High conversion, energy efficient, reduced waste | Requires volatile reactants and products |
Future Research on this compound: Charting a Course for Innovation
While this compound is a recognized chemical entity, extensive research into its specific applications and synthesis methodologies remains a burgeoning field. The current body of scientific literature does not provide in-depth details on this particular ester. However, by examining research on structurally similar compounds and broader advancements in chemical synthesis and materials science, a forward-looking perspective on potential research directions can be extrapolated. This article outlines prospective avenues for investigation that could unlock the potential of this compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing enantiomerically pure (2R)- and (2S)-butan-2-yl but-2-enoate?
Methodological Answer:
The synthesis involves esterification of (Z)-dodec-5-enoyl chloride with enantiopure (2R)- or (2S)-butan-2-ol under anhydrous conditions. Key steps include:
- Reagent Setup : Combine 0.3 mol of (2S)- or (2R)-butan-2-ol with (Z)-dodec-5-enoyl chloride in anhydrous benzene, using pyridine as a catalyst and N,N-dimethylformamide (DMF) as an activator .
- Reaction Conditions : Reflux at boiling temperature (benzene, ~80°C) for 1 hour to drive esterification.
- Purification : Remove pyridine hydrochloride via vacuum filtration. Sequential washes with 5% HCl (to neutralize excess pyridine) and 10% NaOH (to eliminate unreacted acid/alcohol) are critical for purity. Final isolation via rotary evaporation yields ~85% purity (HPLC) for the (2S)-enantiomer and ~75% for the (2R)-enantiomer .
Basic: How can researchers verify the stereochemical purity of synthesized butan-2-yl but-2-enoate enantiomers?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time discrepancies confirm stereochemical identity .
- Optical Rotation : Compare measured specific rotation values with literature data for (2R)- and (2S)-butan-2-ol derivatives.
- NMR Spectroscopy : Analyze splitting patterns in -NMR for diastereotopic protons near the chiral center (e.g., methyl groups on butan-2-yl) .
Advanced: How does stereochemistry influence the biological activity of this compound in Zygaenidae species?
Methodological Answer:
Field experiments show enantiomer-specific pheromone activity:
- EFETOV-S-S-5 [(2S)-enantiomer]: Attracts males of Adscita geryon and Jordanita notata .
- EFETOV-S-5 [(2R)-enantiomer]: Only active for J. notata .
- Experimental Design : Use Delta traps with enantiopure lures (50 µl dose) in field trials. Compare capture rates against racemic mixtures (e.g., EFETOV-2) and negative controls. Activity discrepancies highlight the role of chiral recognition in insect olfactory receptors .
Advanced: What crystallographic tools are optimal for resolving the three-dimensional structure of this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. For small molecules, SHELXS/SHELXD provides robust phase solutions .
- ORTEP-3 : Visualize thermal ellipsoids and hydrogen-bonding networks. This tool is critical for analyzing conformational flexibility in the ester group and alkene geometry .
- Hydrogen Bond Analysis : Apply graph-set theory (Etter’s rules) to classify intermolecular interactions, particularly in polymorphic forms .
Advanced: How can computational modeling predict the degradation pathways of this compound in environmental systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., ester carbonyl, double bond).
- Metabolic Pathways : Use software like Gaussian or ORCA to simulate hydrolysis (via esterase enzymes) or oxidation (via cytochrome P450). Experimental validation via LC-MS can detect metabolites like but-2-enoic acid and butan-2-ol .
Advanced: How should researchers address contradictions in biological activity data between enantiomers?
Methodological Answer:
- Dose-Response Curves : Test enantiomers at varying concentrations (e.g., 10–100 µl) to rule out threshold effects.
- Binary Mixtures : Combine (2R)- and (2S)-enantiomers in different ratios to identify antagonistic/synergistic effects.
- Receptor Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of enantiomers with pheromone-binding proteins .
Advanced: What spectroscopic techniques are best suited for analyzing intermolecular interactions in this compound crystals?
Methodological Answer:
- IR Spectroscopy : Identify hydrogen-bonding via O–H stretching (2500–3300 cm) and C=O vibrations (~1740 cm).
- Raman Spectroscopy : Probe alkene C=C stretching (~1650 cm) to assess conjugation with the ester group.
- Solid-State NMR : -CP/MAS NMR resolves crystallographic inequivalence in carbonyl and alkene carbons .
Advanced: How can researchers optimize synthetic yield while maintaining enantiomeric excess?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., Ti(O-Pr)) or enzymes (lipases) for stereoselective esterification.
- Kinetic Resolution : Exploit differential reaction rates of enantiomers with chiral acylating agents.
- Process Monitoring : Use inline FTIR or Raman to track reaction progress and minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
